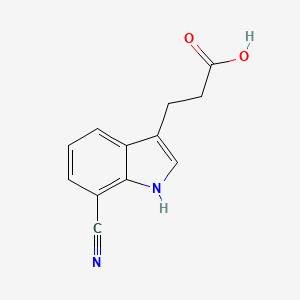
3-(7-cyano-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(7-cyano-1H-indol-3-yl)propanoic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . The compound has a molecular formula of C12H10N2O2.
Molecular Structure Analysis
The molecular structure of “3-(7-cyano-1H-indol-3-yl)propanoic acid” includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The compound has a molecular weight of 214.224.Applications De Recherche Scientifique
Synthetic Methodologies for Indole Derivatives
Indole derivatives, such as 3-(7-cyano-1H-indol-3-yl)propanoic acid, are integral to the development of new synthetic methodologies. The review by Taber and Tirunahari (2011) presents a comprehensive framework for the classification of all indole syntheses, highlighting the significance of indole derivatives in organic synthesis. This includes various strategies for the preparation of indoles, emphasizing the diverse synthetic routes available for researchers to explore novel compounds (Taber & Tirunahari, 2011).
Antimicrobial Properties
Research into cyanobacterial compounds, including cyano-compounds, has shown significant antimicrobial activities against multidrug-resistant pathogens. Swain, Paidesetty, and Padhy (2017) reviewed 121 cyanobacterial compounds demonstrating antimicrobial properties, suggesting the potential for such compounds, possibly including derivatives of 3-(7-cyano-1H-indol-3-yl)propanoic acid, in addressing drug resistance challenges (Swain, Paidesetty, & Padhy, 2017).
Hepatoprotective Effects
The hepatoprotective roles of indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have been extensively reviewed. Wang et al. (2016) discuss the pleiotropic protective effects of these compounds on chronic liver injuries, demonstrating the potential of indole derivatives in liver disease treatments (Wang et al., 2016).
Applications in Drug Synthesis
Levulinic acid (LEV) and its derivatives offer a unique and flexible approach to drug synthesis, potentially impacting the cost and efficiency of developing new medications. Zhang et al. (2021) review the application of LEV in various medical fields, including its use as a raw material for direct drug synthesis and its ability to modify chemical reagents. This underscores the relevance of exploring derivatives of 3-(7-cyano-1H-indol-3-yl)propanoic acid and similar compounds in the pharmaceutical industry (Zhang et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-6-8-2-1-3-10-9(4-5-11(15)16)7-14-12(8)10/h1-3,7,14H,4-5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSWGCGTBAMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)CCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676555 |
Source


|
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid | |
CAS RN |
1223748-52-4 |
Source


|
| Record name | 7-Cyano-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

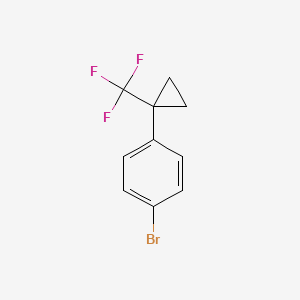
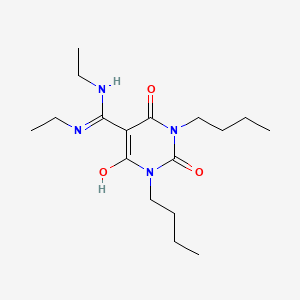
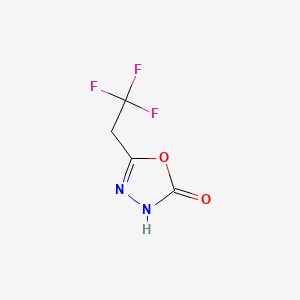
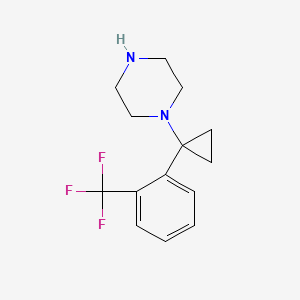

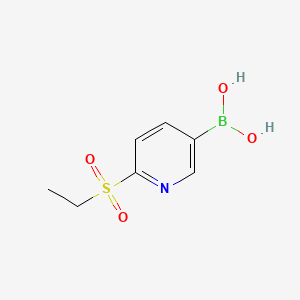
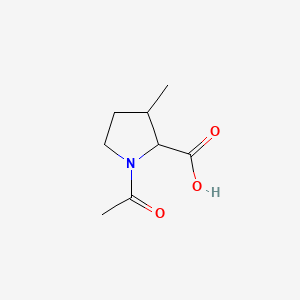
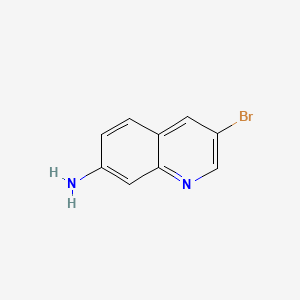
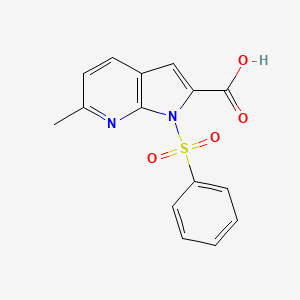
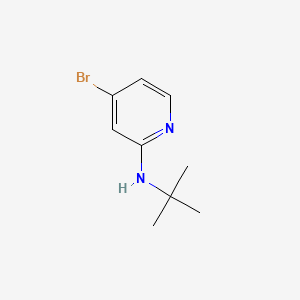
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)